physicochemical properties of (2'-Chlorobiphenyl-3-yl)-methanol
physicochemical properties of (2'-Chlorobiphenyl-3-yl)-methanol
An In-depth Technical Guide to the Physicochemical Properties of (2'-Chlorobiphenyl-3-yl)-methanol
Introduction
(2'-Chlorobiphenyl-3-yl)-methanol is a biphenyl derivative characterized by a chlorine substituent on one phenyl ring and a methanol group on the other. As a hydroxylated polychlorinated biphenyl (OH-PCB), it represents a class of compounds that are often metabolites of polychlorinated biphenyls (PCBs). Understanding the physicochemical properties of such molecules is of paramount importance for researchers in environmental science, toxicology, and drug development. These properties govern the compound's fate, transport, and bioavailability in environmental systems, as well as its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
While specific experimental data for (2'-Chlorobiphenyl-3-yl)-methanol is not extensively available in public literature, this guide provides a comprehensive framework for its characterization. Leveraging data from structurally analogous compounds, we will present estimated properties and detail the authoritative experimental and analytical protocols required for their empirical determination. This document is designed to serve as a practical reference for scientists and researchers, offering not just data, but the causal logic behind the selection of experimental methodologies.
Physicochemical Profile
The following table summarizes the predicted and calculated . These values are derived from its chemical structure and data available for analogous compounds such as 2-chlorobiphenyl and other biphenyl-methanol derivatives.
| Property | Predicted Value / Information | Rationale / Analogous Compound Data |
| Molecular Formula | C₁₃H₁₁ClO | Calculated from the chemical structure. |
| Molecular Weight | 218.68 g/mol | Calculated from the molecular formula. |
| Physical State | White to off-white solid or crystalline powder. | Similar biphenyl derivatives are typically solids at room temperature. |
| Melting Point | Estimated in the range of 70-90 °C | Based on related compounds like (2-Methyl-[1,1'-biphenyl]-3-yl)methanol (73-76°C)[1]. The presence of a chloro group may slightly alter this. |
| Boiling Point | > 300 °C at 760 mmHg (with decomposition) | Biphenyl derivatives have high boiling points; for instance, (2-Methyl-[1,1'-biphenyl]-3-yl)methanol has a boiling point of 330.9 °C[1]. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, acetone, and chloroform. | The biphenyl core imparts lipophilicity, while the hydroxyl group provides some polarity. PCBs are generally soluble in nonpolar organic solvents[2]. |
| pKa | Estimated to be around 14-16 | The hydroxyl group is alcoholic, not phenolic, and thus expected to have a pKa similar to that of benzyl alcohol. |
Experimental Protocols for Physicochemical Characterization
The empirical determination of the is crucial for its definitive characterization. The following protocols are standard methodologies in organic chemistry.
Melting Point Determination via Capillary Method
The melting point is a key indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (≤ 1°C)[3].
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle[4].
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm[5].
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Melting Point: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine an approximate range[6].
-
Accurate Melting Point: Using a new sample, heat at a medium rate until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min[3][6].
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound[3].
Boiling Point Determination
For high-boiling-point compounds, distillation or the Thiele tube method can be employed. Given the high estimated boiling point, vacuum distillation might be necessary to prevent decomposition.
Protocol (Thiele Tube Method):
-
Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the fusion tube containing the sample[7][8].
-
Apparatus Assembly: Attach the fusion tube to a thermometer. Suspend the assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil)[7].
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary[7].
-
Boiling Point Identification: When a continuous and rapid stream of bubbles is observed, stop heating. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point[7].
Solubility Profile Determination
A qualitative assessment of solubility in a range of solvents is fundamental to understanding a compound's polarity and selecting appropriate solvents for analysis and formulation.
Protocol:
-
Solvent Selection: Prepare test tubes with a range of solvents: water, 5% HCl, 5% NaOH, and organic solvents such as methanol, ethanol, acetone, and chloroform.
-
Sample Addition: To approximately 1 mL of each solvent, add a small, measured amount of the compound (e.g., 25 mg)[9][10].
-
Observation: Vigorously shake each tube. Observe whether the solid dissolves completely, partially, or not at all.
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups.
-
Solubility in 5% NaOH indicates an acidic functional group (not expected for this compound).
-
Solubility in 5% HCl indicates a basic functional group (not expected).
-
Solubility in organic solvents indicates lipophilicity.
-
pKa Determination
While the alcoholic hydroxyl group is not significantly acidic, its pKa can be determined using potentiometric titration, especially in a mixed solvent system if aqueous solubility is low.
Protocol (Potentiometric Titration):
-
Solution Preparation: Dissolve a precise mass of the compound in a suitable solvent mixture (e.g., acetonitrile-water)[11].
-
Titration Setup: Calibrate a pH meter and electrode system for the chosen solvent system.
-
Titration: Titrate the solution with a standardized strong base (e.g., NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point[12].
Spectroscopic and Chromatographic Analysis
Structural elucidation and purity assessment are critical components of physicochemical characterization. The following techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals include:
-
Aromatic protons (multiplets in the 7.0-8.0 ppm range).
-
Methylene protons (-CH₂OH) as a singlet or doublet, depending on coupling to the hydroxyl proton.
-
Hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The presence of the chlorine atom will cause a downfield shift for the carbon it is attached to[13].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2'-Chlorobiphenyl-3-yl)-methanol is expected to show the following characteristic absorption bands[14]:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.
Chromatographic and Mass Spectrometric Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing purity and confirming the molecular weight.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of PCBs and their metabolites[1][15]. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of PCBs and OH-PCBs[16][17][18][19]. Due to the hydroxyl group, derivatization (e.g., methylation or silylation) is often performed prior to analysis to improve volatility and chromatographic peak shape[20]. The mass spectrum will provide the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that can be used for structural confirmation. U.S. EPA Method 8082A provides a standard procedure for PCB analysis by gas chromatography[21].
Workflow and Data Integration
The characterization of a compound like (2'-Chlorobiphenyl-3-yl)-methanol is a systematic process. The following diagrams illustrate the logical flow of this process.
Caption: A comprehensive workflow for the physicochemical characterization of a novel compound.
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